N-[4-(4-Chlorophenyl)-3-(3,4-dimethoxyphenethyl)-1,3-thiazol-2(3H)-yliden]-N-(2,3-dimethylphenyl)amine
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Overview
Description
- This compound is a complex organic molecule with a thiazole ring system. Its chemical structure consists of a central thiazole core, flanked by substituted phenyl and dimethoxyphenethyl groups.
- The chlorophenyl group at one end and the dimethylphenyl group at the other contribute to its overall structure and properties.
- Thiazoles are known for their diverse biological activities, making this compound intriguing for further exploration.
Preparation Methods
Reaction Conditions: These would depend on the specific synthetic pathway chosen.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These would vary based on the specific reaction conditions.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA) and potential therapeutic applications.
Medicine: Exploring its pharmacological properties, including any antimicrobial, antitumor, or anti-inflammatory effects.
Industry: Assessing its use in materials science, such as organic electronics or catalysts.
Mechanism of Action
Targets: Identifying molecular targets (e.g., receptors, enzymes) that interact with this compound.
Pathways: Investigating signaling pathways affected by its binding or activity.
Comparison with Similar Compounds
Uniqueness: Highlighting what sets this compound apart from structurally related molecules.
Similar Compounds: While I don’t have a specific list, you can explore related thiazoles, phenyl-substituted compounds, and dimethoxyphenethyl derivatives.
Remember that this compound’s rarity might limit available information, but further research could unveil exciting discoveries
Properties
Molecular Formula |
C27H27ClN2O2S |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,3-dimethylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C27H27ClN2O2S/c1-18-6-5-7-23(19(18)2)29-27-30(24(17-33-27)21-9-11-22(28)12-10-21)15-14-20-8-13-25(31-3)26(16-20)32-4/h5-13,16-17H,14-15H2,1-4H3 |
InChI Key |
HXTDWFSAWZJXIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)CCC4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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